5-(4-Bromobenzoyl)-2-chloropyridine molecular weight
5-(4-Bromobenzoyl)-2-chloropyridine molecular weight
An In-depth Technical Guide to 5-(4-Bromobenzoyl)-2-chloropyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-(4-Bromobenzoyl)-2-chloropyridine, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the molecule's fundamental properties, outlines a robust synthetic pathway with mechanistic insights, discusses analytical characterization techniques, and explores its potential applications as a versatile building block in the synthesis of complex bioactive molecules.
Part 1: Chemical Identity and Core Properties
5-(4-Bromobenzoyl)-2-chloropyridine, also known by its IUPAC name (4-bromophenyl)(6-chloropyridin-3-yl)methanone, is a trifunctionalized aromatic compound. It features a pyridine ring substituted with a chlorine atom, a bromine atom on a phenyl ring, and a central ketone linkage. These reactive sites make it a valuable intermediate for further chemical modifications.
The fundamental properties of this molecule are summarized in the table below. The molecular formula, C₁₂H₇BrClNO, and a molecular weight of 296.55 g/mol have been confirmed.[1]
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)(6-chloropyridin-3-yl)methanone | [1] |
| Synonym | 5-(4-Bromobenzoyl)-2-chloropyridine | N/A |
| CAS Number | 192437-73-3 | [1] |
| Molecular Formula | C₁₂H₇BrClNO | [1] |
| Molecular Weight | 296.55 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of 5-(4-Bromobenzoyl)-2-chloropyridine can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and scalable method for coupling the two key aromatic fragments.
Proposed Synthetic Workflow
The logical and field-proven approach involves the reaction of 5-bromo-2-chloropyridine with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic workflow for 5-(4-Bromobenzoyl)-2-chloropyridine.
Detailed Experimental Protocol
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane.
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Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add 4-bromobenzoyl chloride (1.0 equivalent) to the mixture. The Lewis acid catalyst will coordinate with the acyl chloride, forming a highly electrophilic acylium ion. This is the key reactive species.
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Electrophilic Aromatic Substitution: While maintaining the temperature at 0°C, add a solution of 5-bromo-2-chloropyridine (1.0 equivalent) in the anhydrous solvent dropwise. The electron-rich pyridine ring attacks the acylium ion, leading to the formation of a sigma complex intermediate. The pyridine nitrogen's electron-withdrawing nature directs the substitution to the C5 position, which is meta to the nitrogen and less deactivated.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and separates them into the aqueous layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 5-(4-Bromobenzoyl)-2-chloropyridine.
Part 3: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling constants due to the influence of the nitrogen atom and the two substituents. The protons on the 4-bromophenyl ring will typically appear as two doublets (an AA'BB' system).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 12 distinct carbon signals, including a characteristic downfield signal for the ketone carbonyl carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated molecular weight of 296.55 g/mol and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1680 cm⁻¹.
The purity of the compound can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC).[2][3]
Part 4: Applications in Research and Drug Development
The structural motifs within 5-(4-Bromobenzoyl)-2-chloropyridine make it a highly attractive scaffold for medicinal chemistry and drug discovery. The presence of two distinct halogen atoms (Cl and Br) at different positions allows for selective and orthogonal cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.
Caption: Potential derivatization pathways and therapeutic applications.
This molecule can serve as a key intermediate in the synthesis of:
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Kinase Inhibitors: The pyridine and phenyl rings can be functionalized to interact with the hinge region and other pockets of various protein kinases.
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GPCR Ligands: The rigid structure can be elaborated to target G-protein coupled receptors.
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Antiviral and Antimicrobial Agents: Halogenated aromatic compounds are known to possess potent biological activities.[4]
The ability to selectively modify the molecule at multiple points provides a powerful tool for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.
Part 5: Safety and Handling
As with any halogenated aromatic compound, 5-(4-Bromobenzoyl)-2-chloropyridine should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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ChemBK. (2024). (6-chloropyridin-3-yl)(morpholin-4-yl)methanone. Retrieved from [Link]
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LookChem. (n.d.). 4-Bromobenzoyl chloride [586-75-4]. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde (97%). Retrieved from [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
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Technical Disclosure Commons. (2025). Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. Retrieved from [Link]
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PubChemLite. (n.d.). methanone. Retrieved from [Link]
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PubChemLite. (n.d.). 6-amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Retrieved from [Link]
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